molecular formula C9H11NO2 B11812598 (R)-5-Methoxy-2,3-dihydrobenzofuran-3-amine

(R)-5-Methoxy-2,3-dihydrobenzofuran-3-amine

Cat. No.: B11812598
M. Wt: 165.19 g/mol
InChI Key: YIQKSSAVXLUIKV-QMMMGPOBSA-N
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Description

®-5-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound belonging to the class of benzofurans This compound is characterized by a methoxy group at the 5-position and an amine group at the 3-position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.

    Reduction: The reduction of the benzofuran ring to a dihydrobenzofuran can be carried out using hydrogenation techniques with catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of ®-5-Methoxy-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve efficient production.

Types of Reactions:

    Oxidation: ®-5-Methoxy-2,3-dihydrobenzofuran-3-amine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced further to form fully saturated benzofuran derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Ammonia or primary amines in the presence of a suitable base.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Fully saturated benzofuran derivatives.

    Substitution Products: Various substituted amine derivatives.

Scientific Research Applications

Chemistry: ®-5-Methoxy-2,3-dihydrobenzofuran-3-amine is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of ®-5-Methoxy-2,3-dihydrobenzofuran-3-amine in treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-5-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

    5-Methoxy-2,3-dihydrobenzofuran-3-amine: Lacks the chiral center.

    5-Methoxybenzofuran: Lacks the dihydro and amine functionalities.

    3-Amino-2,3-dihydrobenzofuran: Lacks the methoxy group.

Uniqueness: ®-5-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to its chiral nature and the presence of both methoxy and amine groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of ®-5-Methoxy-2,3-dihydrobenzofuran-3-amine in various fields of research and its potential applications

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3R)-5-methoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4,8H,5,10H2,1H3/t8-/m0/s1

InChI Key

YIQKSSAVXLUIKV-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC[C@@H]2N

Canonical SMILES

COC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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